molecular formula C13H16O4 B14583453 2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate CAS No. 61518-70-5

2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate

Cat. No.: B14583453
CAS No.: 61518-70-5
M. Wt: 236.26 g/mol
InChI Key: OOEDLBYCZHZRHN-UHFFFAOYSA-N
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Description

2-Methyl 2-prop-1-en-1-yl bicyclo[221]hept-5-ene-2,2-dicarboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate can be compared with other similar compounds, such as:

    2-Methylbicyclo[2.2.1]hept-2-ene: This compound shares a similar bicyclic structure but lacks the prop-1-en-1-yl and dicarboxylate groups, resulting in different chemical properties and reactivity.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic core but differs in the functional groups attached, leading to distinct applications and reactivity.

The uniqueness of 2-Methyl 2-prop-1-en-1-yl bicyclo[22

Properties

CAS No.

61518-70-5

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-O-methyl 2-O'-prop-1-enyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate

InChI

InChI=1S/C13H16O4/c1-3-6-17-12(15)13(11(14)16-2)8-9-4-5-10(13)7-9/h3-6,9-10H,7-8H2,1-2H3

InChI Key

OOEDLBYCZHZRHN-UHFFFAOYSA-N

Canonical SMILES

CC=COC(=O)C1(CC2CC1C=C2)C(=O)OC

Origin of Product

United States

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